Aromatase Inhibition: 4-Hydroxychalcone vs. Naringenin Chalcone
In a direct head-to-head comparison using human placental microsomes, 4-hydroxychalcone demonstrated potent aromatase inhibition with an IC50 of 2.6 μM, matching the potency of naringenin chalcone (IC50 = 2.6 μM) and significantly outperforming other tested chalcones [1]. Both compounds were identified as the most effective aromatase inhibitors in the study.
| Evidence Dimension | Aromatase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.6 μM |
| Comparator Or Baseline | Naringenin chalcone: 2.6 μM |
| Quantified Difference | Equipotent (both IC50 = 2.6 μM) |
| Conditions | Human placental microsomes, in vitro enzyme assay |
Why This Matters
This data positions 4-hydroxychalcone as a reference inhibitor for aromatase, on par with naringenin chalcone, enabling its use as a positive control or scaffold for developing hormone-dependent cancer therapeutics.
- [1] Le Bail, J.C., et al. Chalcones are potent inhibitors of aromatase and 17beta-hydroxysteroid dehydrogenase activities. Life Sci. 68(7):751-61 (2001) View Source
